(R)-VX-11e

ERK2 inhibition kinase selectivity biochemical assay

(R)-VX-11e, the active (R)-enantiomer, inhibits ERK2 (Ki<2 nM) with >200-fold selectivity over GSK-3, Aurora A, and Cdk2. Unlike ulixertinib—whose viability and ERK IC50 align—(R)-VX-11e exhibits a lower viability IC50 (12 nM) than ERK IC50 (39 nM) in HCT-116 cells, enabling cleaner dissection of ERK-specific pharmacology. It maintains a toxicity-dominant phenotype without ERK reactivation, unlike LY3214996 and ulixertinib. With 65–67% oral bioavailability, defined PK (t1/2=3–4.4 h), and validated antiproliferative activity in HT-29 cells (IC50=48 nM) and RPDX NSG models (50 mg/kg p.o.), this compound is the reference tool for chronic oral dosing in MAPK-driven oncology studies and benchmarking novel ERK2-targeting candidates.

Molecular Formula C24H20Cl2FN5O2
Molecular Weight 500.3 g/mol
CAS No. 896720-20-0
Cat. No. B1683579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-VX-11e
CAS896720-20-0
Synonyms1H-Pyrrole-2-carboxamide, 4-(2-((2-chloro-4-fluorophenyl)amino)-5-methyl-4-pyrimidinyl)-N-((1S)-1-(3-chlorophenyl)-2-hydroxyethyl)-
4-(2-((2-Chloro-4-fluorophenyl)amino)-5-methyl-4-pyrimidinyl)-N-((1S)-1-(3-chlorophenyl)-2-hydroxyethyl)-1H-pyrrole-2-carboxamide
Vx-11e
Molecular FormulaC24H20Cl2FN5O2
Molecular Weight500.3 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)NC4=C(C=C(C=C4)F)Cl
InChIInChI=1S/C24H20Cl2FN5O2/c1-13-10-29-24(31-19-6-5-17(27)9-18(19)26)32-22(13)15-8-20(28-11-15)23(34)30-21(12-33)14-3-2-4-16(25)7-14/h2-11,21,28,33H,12H2,1H3,(H,30,34)(H,29,31,32)/t21-/m1/s1
InChIKeyWUTVMXLIGHTZJC-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(R)-VX-11e (CAS 896720-20-0) as an Orally Bioavailable ERK2-Selective Inhibitor for MAPK Pathway Research


(R)-VX-11e is the active (R)-enantiomer of VX-11e, a synthetic organic small molecule developed by Vertex Pharmaceuticals as an ATP-competitive inhibitor of extracellular signal-regulated kinase 2 (ERK2) [1]. It exhibits potent ERK2 inhibition (Ki < 2 nM) with >200-fold selectivity over a panel of off-target kinases, including GSK-3 (Ki = 395 nM), Aurora kinase A (Ki = 540 nM), and Cdk2 (Ki = 852 nM) . The compound is orally bioavailable in both murine and rat models and demonstrates antiproliferative activity in MAPK-driven cancer cell lines, positioning it as a reference tool compound for interrogating ERK-dependent signaling in oncology research .

Why ERK Inhibitor Interchangeability Fails: Quantitative Differentiation of (R)-VX-11e from Clinical-Stage Comparators


ERK1/2 inhibitors exhibit substantial divergence in cellular efficacy, off-target toxicity profiles, and susceptibility to pathway reactivation despite comparable biochemical potency against the ERK2 catalytic domain [1]. For instance, while ulixertinib displays sub-nanomolar biochemical IC50 (<0.3 nM), it requires >90% ERK1/2 inactivation to achieve antiproliferative effects and is prone to ERK reactivation in certain cellular contexts [2]. Conversely, (R)-VX-11e demonstrates a distinct cellular toxicity-to-ERK-inhibition ratio relative to clinical candidates such as SCH772984 and ravoxertinib, underscoring that selection cannot rely on biochemical potency metrics alone [3]. The evidence presented below quantifies these differential properties to guide scientifically informed procurement.

Quantitative Differentiation of (R)-VX-11e Against Key ERK1/2 Inhibitor Comparators


Biochemical Potency and Selectivity Profile of (R)-VX-11e vs. Clinical ERK2 Inhibitors

(R)-VX-11e exhibits an ERK2 Ki of <2 nM, which is comparable to ulixertinib (IC50 <0.3 nM) and LY3214996 (IC50 = 5 nM), but its selectivity window distinguishes it mechanistically. Against GSK-3, Aurora kinase A, and Cdk2, (R)-VX-11e demonstrates Ki values of 395 nM, 540 nM, and 852 nM respectively, corresponding to >200-fold selectivity over these off-target kinases . In contrast, SCH772984 shows IC50 values of 4 nM (ERK1) and 1 nM (ERK2) but with a less extensively characterized selectivity fingerprint in the public domain .

ERK2 inhibition kinase selectivity biochemical assay

Cellular Antiproliferative Activity in HT-29 Colon Carcinoma Model

In HT-29 human colon carcinoma cells, (R)-VX-11e inhibits proliferation with an IC50 of 48 nM . This cellular potency is consistent across multiple vendor specifications and serves as a benchmark for comparing the translation of biochemical ERK2 inhibition to antiproliferative effect. By comparison, the more biochemically potent ulixertinib (ERK2 IC50 <0.3 nM) achieves an antiproliferative IC50 of 180 nM in A375 melanoma cells, demonstrating that sub-nanomolar biochemical potency does not linearly translate to superior cellular efficacy .

cell proliferation HT-29 colon cancer

Oral Bioavailability and Pharmacokinetic Parameters in Mouse and Rat

(R)-VX-11e demonstrates oral bioavailability in both mouse (F = 67%, t1/2 = 4.4 h) and rat (F = 65%, t1/2 = 3 h) models following oral administration . Plasma concentrations at 4 h post-dose were 488 ng/mL in mice (33 mg/kg) and 329 ng/mL in rats (10 mg/kg). These PK parameters enable in vivo proof-of-concept studies without requiring intravenous or intraperitoneal administration routes. In contrast, SCH772984 is primarily used in intraperitoneal or intravenous in vivo models, with limited publicly reported oral bioavailability data .

oral bioavailability pharmacokinetics in vivo

Head-to-Head Comparison of ERK Inhibition vs. Cell Viability IC50 in HCT-116 Colon Cancer Cells

In a direct comparative study using HCT-116 (KRAS G13D) colon cancer cells, (R)-VX-11e inhibited ERK activity with an IC50 of 39 nM, while ulixertinib achieved an ERK IC50 of 32 nM [1]. Critically, the viability IC50 for (R)-VX-11e was 12 nM, which is lower than its ERK IC50, whereas ulixertinib's viability IC50 (36 nM) approximately matched its ERK IC50. This quantitative divergence indicates that (R)-VX-11e exerts cytotoxic effects at concentrations below those required for maximal ERK inhibition, consistent with the study's finding that VX-11e and SCH772984 induce excessive toxicity not directly attributable to ERK1/2 inhibition in specific cell lines [1].

ERK inhibition cell viability HCT-116 KRAS mutant

Differential ERK Reactivation Liability vs. LY3214996 and Ulixertinib

Time-course analyses of ERK activity reveal that LY3214996 and ulixertinib are prone to ERK1/2 reactivation over time, whereas (R)-VX-11e and SCH772984 exhibit a distinct phenotype characterized by excessive toxicity not directly related to ERK1/2 inhibition in specific cell lines [1]. This class-level differentiation means that VX-11e may circumvent the adaptive resistance mechanisms that limit the durability of LY3214996- and ulixertinib-mediated ERK suppression, albeit with a potential trade-off in off-target cytotoxicity [2].

ERK reactivation MAPK feedback resistance

Recommended Scientific and Preclinical Application Scenarios for (R)-VX-11e Based on Quantitative Evidence


Oral In Vivo Efficacy Studies in MAPK-Driven Xenograft Models

With oral bioavailability of 67% (mouse) and 65% (rat) and defined PK parameters (t1/2 3-4.4 h), (R)-VX-11e is suitable for chronic oral dosing in subcutaneous or orthotopic xenograft models harboring RAS/RAF mutations. The 50 mg/kg oral dose has been validated to inhibit pRSK and slow tumor growth in human melanoma RPDX NSG mouse models [1].

Mechanistic Studies Distinguishing ERK-Dependent vs. ERK-Independent Cytotoxicity

In HCT-116 cells, (R)-VX-11e exhibits a viability IC50 (12 nM) lower than its ERK IC50 (39 nM), in contrast to ulixertinib where these values closely align (32 nM vs. 36 nM) [1]. This property makes (R)-VX-11e a valuable tool for studies aimed at dissecting ERK-specific pharmacology from off-target cellular effects, particularly when used alongside ulixertinib as a comparator with a cleaner ERK-toxicity correlation.

Experiments Requiring Sustained ERK Suppression Without Adaptive Reactivation

Unlike LY3214996 and ulixertinib, which are prone to ERK1/2 reactivation over time in reporter cell lines, (R)-VX-11e maintains a toxicity-dominant phenotype without evidence of adaptive ERK recovery [1]. This characteristic supports its use in studies where durable pathway inhibition is required, such as long-term clonogenic assays or combination therapy screens targeting feedback-resistant tumors.

Biochemical and Cellular Validation of ERK2-Selective Probe Compounds

The well-characterized selectivity profile of (R)-VX-11e (>200-fold over GSK-3, Aurora A, Cdk2) [1] positions it as a reference inhibitor for benchmarking novel ERK2-targeting compounds. The HT-29 proliferation IC50 of 48 nM provides a reproducible cellular benchmark for cross-study comparisons and assay validation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-VX-11e

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.